molecular formula C₅¹³C₃H₁₇NO₂ B1162027 (S)-Pregabalin-13C3

(S)-Pregabalin-13C3

Cat. No.: B1162027
M. Wt: 162.2
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Pregabalin-13C3 is a stable, isotopically labeled analog of Pregabalin, where three carbon atoms have been replaced with the 13C isotope. This compound is designed for use as an internal standard in advanced bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise quantification and reliable pharmacokinetic profiling of Pregabalin in complex biological matrices such as blood, plasma, and urine . The primary research value of (S)-Pregabalin-13C3 lies in its utility for investigating the absorption, distribution, metabolism, and excretion (ADME) of Pregabalin in preclinical and clinical studies. Pregabalin itself is a well-characterized pharmaceutical agent that exerts its therapeutic effects by binding with high affinity to the alpha2-delta (α2-δ) subunit of voltage-gated calcium channels in the central nervous system . This binding acts presynaptically to reduce the influx of calcium, thereby decreasing the release of several excitatory neurotransmitters, such as glutamate, norepinephrine, and substance P . The subsequent reduction in neuronal excitability is the fundamental mechanism behind Pregabalin's efficacy in managing conditions like neuropathic pain, epilepsy, and anxiety disorders in clinical settings . By utilizing (S)-Pregabalin-13C3 in research, scientists can achieve accurate and interference-free measurements of Pregabalin levels, which is crucial for studies on its mechanism of action, drug-drug interactions, and metabolic pathways. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₅¹³C₃H₁₇NO₂

Molecular Weight

162.2

Synonyms

(3S)-3-(Aminomethyl)-5-methylhexanoic Acid-13C3;  (S)-(+)-3-(Aminomethyl)-5-methylhexanoic Acid-13C3;  (S)-3-(Ammoniomethyl)-5-methylhexanoate-13C3;  CI 1008-13C3;  Lyrica-13C3;  PD 144723-13C3;  Pregabalin-13C3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for S Pregabalin 13c3

Chiral Synthesis of (S)-Pregabalin Precursors

The synthesis of enantiomerically pure (S)-Pregabalin hinges on the effective creation of chiral precursors. Numerous strategies have been developed to achieve the desired stereochemistry.

One common industrial approach involves the desymmetrization of a prochiral precursor, 3-isobutylglutaric anhydride (B1165640). researchgate.netresearchgate.net This anhydride is reacted with ammonia (B1221849) to form a mono-amide, which is then resolved using a chiral amine, such as (R)-(+)-1-phenylethylamine. researchgate.net This resolution separates the diastereomeric salts, allowing for the isolation of the desired (R)-enantiomer of the amide precursor. Subsequent Hofmann rearrangement of this precursor yields (S)-Pregabalin. researchgate.net

Another widely used strategy begins with the condensation of isovaleraldehyde (B47997) and diethyl malonate, followed by the addition of cyanide to form a cyano diester. chemicalbook.comportico.org This intermediate undergoes a one-pot hydrolysis and decarboxylation to produce a racemic cyano acid. chemicalbook.com The resolution of this racemic mixture is then accomplished using a chiral resolving agent like (S)-(+)-mandelic acid to isolate the (S)-cyano acid precursor. chemicalbook.com Catalytic hydrogenation of the cyano group then furnishes the final (S)-Pregabalin. chemicalbook.comlupinepublishers.com

Chemoenzymatic methods also provide an efficient route. For instance, the selective enzymatic hydrolysis of a racemic diester intermediate can yield the enantiomerically enriched (S)-ester, a key precursor for (S)-Pregabalin. lupinepublishers.com Ene-reductases have been studied for the asymmetric bioreduction of β-cyanoacrylate esters, offering a green alternative to metal-dependent hydrogenation for producing chiral β-cyano esters, which are precursors to (S)-Pregabalin.

Key Precursors in (S)-Pregabalin Synthesis

Precursor Name Common Synthetic Route
3-Isobutylglutaric Anhydride Desymmetrization via amide formation and resolution researchgate.net
(S)-3-cyano-5-methylhexanoic acid Resolution of racemic cyano acid with chiral amines chemicalbook.comgoogle.com

Targeted Incorporation of Carbon-13 Isotopes in the Pregabalin (B1679071) Core Structure

The synthesis of (S)-Pregabalin-13C3 requires the strategic introduction of three carbon-13 atoms into the molecule. The formal chemical name, 3-(aminomethyl-¹³C)-5-methylhexanoic-1,2-¹³C₂ acid, specifies the exact location of these labels. caymanchem.com The CAS number for the racemic form of this labeled compound is 1189980-48-0. caymanchem.com

A plausible and efficient synthetic route to achieve this specific labeling pattern involves a malonic ester synthesis pathway utilizing a ¹³C-labeled starting material. The synthesis would likely commence with diethyl malonate-¹³C₂, where the two ester carbonyl carbons and the central methylene (B1212753) carbon are labeled.

A potential synthetic sequence is as follows:

Alkylation: Michael addition of a suitable isobutyl group carrier to diethyl malonate-¹³C₂.

Cyanation: Introduction of a cyano group, which will become the aminomethyl group.

Hydrolysis and Decarboxylation: One of the ¹³C-labeled ester groups is hydrolyzed to a carboxylic acid, and the other ester group is removed.

Resolution: The resulting racemic ¹³C₂-labeled cyano acid is resolved to isolate the desired (S)-enantiomer.

Reduction: The cyano group is reduced to an aminomethyl group, which would require a ¹³C-labeled cyanide source (e.g., K¹³CN) in an earlier step to complete the ¹³C₃ labeling pattern.

Alternatively, starting with a precursor already containing the isobutyl group, a labeled cyanide source could be used in a Michael addition, followed by reduction, to incorporate the labeled aminomethyl carbon. The remaining two ¹³C atoms would need to be introduced via a different labeled building block, such as a labeled malonic ester derivative.

Optimization of Isotopic Labeling Yields and Purity

Maximizing the yield and purity of isotopically labeled compounds like (S)-Pregabalin-13C3 is paramount to ensure their utility as internal standards and to manage the high cost of labeled starting materials. Optimization strategies focus on several key areas:

High-Purity Starting Materials: The chemical and isotopic purity of the ¹³C-labeled precursors (e.g., diethyl malonate-¹³C₂, potassium cyanide-¹³C) is critical. Using starting materials with the highest possible isotopic enrichment minimizes the presence of unlabeled or partially labeled final product.

Reaction Condition Optimization: Each step of the synthesis must be optimized to achieve maximum chemical yield. This involves fine-tuning parameters such as temperature, reaction time, stoichiometry of reagents, and choice of solvents and catalysts to prevent side reactions and product degradation.

Minimizing Isotopic Scrambling and Dilution: Reaction pathways are chosen to ensure the stability of the isotopic labels, preventing them from exchanging or scrambling. Contamination with atmospheric CO₂ or other sources of natural abundance carbon must be rigorously avoided to prevent isotopic dilution.

Efficient Purification: Advanced purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), are essential. usp.org These methods must effectively separate the desired multi-labeled product from any unlabeled or partially labeled species, as well as from other chemical impurities, to achieve the high purity (often ≥98%) required for a certified reference material. caymanchem.com

Analytical Characterization of Isotopic Enrichment and Enantiomeric Purity

The comprehensive characterization of (S)-Pregabalin-13C3 is essential to validate its identity, structural integrity, and suitability as an analytical standard. A suite of advanced analytical techniques is employed for this purpose.

Mass Spectrometry (MS): This is the primary technique for confirming the mass of the labeled compound and determining the level of isotopic enrichment. High-resolution mass spectrometry (HRMS) can verify the elemental composition and confirm the incorporation of the three ¹³C atoms by observing the molecular ion peak at the expected higher mass-to-charge (m/z) ratio compared to the unlabeled analogue. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure. ¹³C NMR is particularly powerful for verifying the precise locations of the carbon-13 labels through the observation of enhanced signals at the corresponding chemical shifts. daicelpharmastandards.comresearchgate.net Two-dimensional NMR techniques can further elucidate the structure and confirm the position of the labels.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are used to determine the enantiomeric purity, ensuring that the product is predominantly the (S)-enantiomer. researchgate.net HPLC is also used to assess the chemical purity by separating the final product from any residual starting materials, intermediates, or impurities. usp.org Certified reference materials of (S)-Pregabalin-13C3 are often sold as solutions with specified concentrations (e.g., 100 µg/mL in methanol) for direct use in quantitative analyses.

Typical Analytical Specifications for (S)-Pregabalin-13C3

Parameter Method Typical Specification
Chemical Purity HPLC ≥98% caymanchem.com
Isotopic Enrichment Mass Spectrometry ≥99 atom % ¹³C
Enantiomeric Purity Chiral HPLC ≥99% (S)-enantiomer
Identity ¹H NMR, ¹³C NMR, MS Conforms to structure

Synthesis of Related Isotope-Labeled Pregabalin Impurities and Metabolites

For comprehensive drug development and safety assessment, isotopically labeled versions of key impurities and metabolites are also required. These standards help in identifying and quantifying these species in various matrices.

Labeled Impurities:

4-Isobutyl-2-pyrrolidinone-¹³C₃ (Pregabalin Lactam Impurity): The lactam is a known degradation product of pregabalin. researchgate.net The ¹³C₃-labeled version is synthesized to serve as an internal standard for monitoring this impurity. clearsynth.com The synthesis would likely involve the cyclization of the corresponding labeled pregabalin or its precursor under conditions that promote intramolecular amide formation.

Pregabalin Lactam Methylene Dimer: This impurity can form from the reaction of two pregabalin lactam molecules with an aldehyde, such as formaldehyde (B43269). google.comgoogle.com A labeled version could be synthesized by reacting the ¹³C-labeled pregabalin lactam with formaldehyde under acidic conditions.

Labeled Metabolites:

Methylpregabalin-¹³C-D₃: This represents a potential metabolite of pregabalin. The synthesis of a dually labeled version (¹³C and Deuterium) provides a robust standard for metabolic studies. clearsynth.com

The synthesis of these labeled analogues generally follows the routes established for the unlabeled impurities, but with the use of appropriate isotopically labeled starting materials and reagents. Their rigorous characterization by MS and NMR is crucial to confirm their structure and isotopic distribution. daicelpharmastandards.com

Advanced Analytical Applications of S Pregabalin 13c3 in Bioanalytical Research

Chromatographic-Mass Spectrometric Quantitation Methodologies

Role as an Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

(S)-Pregabalin-13C3 is extensively used as an internal standard (IS) in LC-MS/MS methods for the quantification of pregabalin (B1679071). ebiohippo.comglpbio.comcaymanchem.comavma.org Stable isotope-labeled internal standards like (S)-Pregabalin-13C3 are considered the most appropriate for quantitative bioanalysis because they share very similar physicochemical properties with the analyte, pregabalin. biopharmaservices.com This similarity ensures that they behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. biopharmaservices.com

The use of a stable isotope-labeled IS is crucial for compensating for variability that can occur during the analytical process. biopharmaservices.com This includes inconsistencies in sample extraction, injection volume, and potential matrix effects where other components in the biological sample can suppress or enhance the ionization of the analyte. biopharmaservices.compmda.go.jp By adding a known concentration of (S)-Pregabalin-13C3 to the samples at an early stage, any variations in the analytical response of pregabalin can be normalized against the response of the IS, leading to highly accurate and reliable quantitative results. avma.orgbiopharmaservices.com

In a typical LC-MS/MS workflow, both pregabalin and (S)-Pregabalin-13C3 are monitored using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. avma.orgnih.gov For instance, quantitation can be achieved by monitoring transitions such as 160.0 to 97.0 and 160.0 to 83.0 for pregabalin, and 163.0 to 99.0 and 163.0 to 84.0 for (S)-Pregabalin-13C3. avma.org The peak area ratio of the analyte to the internal standard is then used to construct a calibration curve and determine the concentration of pregabalin in unknown samples. scribd.com

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

While LC-MS/MS is more common for pregabalin analysis, (S)-Pregabalin-13C3 is also suitable for use as an internal standard in GC-MS methods. ebiohippo.comglpbio.comcaymanchem.com GC-MS analysis of pregabalin often requires a derivatization step to increase its volatility and improve its chromatographic properties. researchgate.net In these methods, (S)-Pregabalin-13C3 would undergo the same derivatization reaction as the unlabeled pregabalin, ensuring it effectively tracks the analyte throughout the analytical process. The use of (S)-Pregabalin-13C3 in GC-MS helps to correct for variabilities in the derivatization efficiency and injection volume, leading to accurate quantification.

Development and Validation of Bioanalytical Methods for Pregabalin in Preclinical Biological Matrices

The development of robust bioanalytical methods is essential for preclinical research, where drug concentrations are measured in various animal biological matrices to understand the pharmacokinetics of a new drug candidate. (S)-Pregabalin-13C3 plays a key role in the development and validation of such methods for pregabalin in matrices like animal plasma (e.g., rat, equine), tissue homogenates, and in vitro media. avma.orgtandfonline.comtandfonline.comwa.gov

A common procedure involves adding (S)-Pregabalin-13C3 to plasma samples, followed by protein precipitation to remove larger molecules. avma.org The resulting supernatant is then analyzed by LC-MS/MS. avma.org For tissue homogenates, a dilution with plasma may be employed to allow the use of a plasma-validated assay, simplifying the workflow. nih.gov

Method validation is a critical step to ensure the reliability of the bioanalytical data. This process involves assessing several key parameters as outlined by regulatory guidelines. pmda.go.jpeuropa.eueuropa.eu

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the matrix. europa.euNo significant interference at the retention time of the analyte and IS in blank matrix samples from at least 6 different sources. europa.eu
Accuracy The closeness of the determined concentration to the true concentration. pmda.go.jpThe mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). pmda.go.jpeuropa.eu
Precision The degree of scatter between a series of measurements. pmda.go.jpThe coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). pmda.go.jpeuropa.eu
Linearity & Range The concentration range over which the method is accurate, precise, and linear. ajpsonline.comA calibration curve with a defined range, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ). ajpsonline.com
Recovery The efficiency of the extraction procedure. ajpsonline.comThe extraction recovery of the analyte and IS should be consistent and reproducible. researchgate.net
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte. pmda.go.jpThe matrix factor should be consistent across different sources of the matrix. pmda.go.jp
Stability The stability of the analyte in the biological matrix under different storage and processing conditions. europa.euAnalyte should be stable for the duration of sample storage and analysis. researchgate.net

Methodological Considerations for Accuracy, Precision, and Selectivity with Labeled Standards

The use of stable isotope-labeled standards like (S)-Pregabalin-13C3 is the gold standard for achieving high accuracy, precision, and selectivity in bioanalytical methods. biopharmaservices.com

Accuracy and Precision: Because the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences similar variations during sample processing and analysis. biopharmaservices.com This co-behavior allows the internal standard to effectively normalize for these variations, leading to improved accuracy and precision of the measurement. biopharmaservices.compmda.go.jp For example, studies have shown that methods using deuterated or 13C-labeled internal standards for pregabalin achieve excellent intra- and inter-run precision and accuracy, typically within the accepted limits of ±15%. tandfonline.comtandfonline.comresearchgate.net

Selectivity: The high specificity of mass spectrometric detection, particularly in MRM mode, allows for the selective detection of the analyte and the labeled internal standard based on their unique mass-to-charge ratios (m/z) and fragmentation patterns. avma.orgnih.gov This minimizes the risk of interference from endogenous matrix components or other co-administered drugs, thereby enhancing the selectivity of the assay. europa.eu

Optimization of Mass Spectrometry Parameters for (S)-Pregabalin-13C3 and its Analytes

To achieve the best sensitivity and selectivity, the mass spectrometry parameters for both pregabalin and (S)-Pregabalin-13C3 must be carefully optimized. nih.gov This process is typically done through direct infusion of the individual compounds into the mass spectrometer. nih.gov

Key parameters that are optimized include:

Ionization Mode: Pregabalin and its labeled standard are typically analyzed in positive ionization mode using an electrospray ionization (ESI) source. tandfonline.comtandfonline.com

Precursor and Product Ions: The most abundant precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and the most intense and specific product ions are selected in the third quadrupole (Q3). nih.gov

Collision Energy (CE): The voltage applied in the collision cell is optimized to produce the most abundant and stable fragment ions. nih.gov

Other Source-Dependent Parameters: These include nebulizing gas flow, drying gas flow and temperature, and capillary voltage, which are optimized to maximize the signal intensity. nih.govcsic.es

Optimized Mass Spectrometry Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Pregabalin160.097.0 / 83.0 avma.org
(S)-Pregabalin-13C3163.099.0 / 84.0 avma.org
Pregabalin160.2142.2 / 97.2 avma.org
Pregabalin-d6166.2148.2 / 103.2 avma.org
Pregabalin160.255.1 researchgate.net

Advanced Spectroscopic Techniques for Isotopic Analysis

While mass spectrometry is the primary tool for quantitative analysis using (S)-Pregabalin-13C3, other advanced spectroscopic techniques can be employed for isotopic analysis, although this is less common in routine bioanalysis. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could potentially be used to confirm the position and extent of the 13C labeling in the (S)-Pregabalin-13C3 molecule. However, for the purpose of quantitative bioanalysis in preclinical research, chromatographic-mass spectrometric methods remain the most relevant and widely used application for this stable isotope-labeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site-Specific Enrichment and Structural Confirmation

Detailed ¹³C NMR analysis confirms that the isotopic enrichment is confined to the intended carbon atoms within the isobutyl moiety of the pregabalin molecule. This site-specific labeling is essential for its function as an internal standard, ensuring that its chemical behavior is virtually identical to the unlabeled drug, yet distinguishable by mass-sensitive detectors. libretexts.orglibretexts.org

The use of ¹³C labeling can significantly enhance the sensitivity of NMR studies, which is particularly advantageous when analyzing low-dose formulations or complex biological matrices. nih.gov While specific NMR data for (S)-Pregabalin-13C3 is not extensively published in publicly available literature, the principles of ¹³C NMR spectroscopy allow for the theoretical prediction of its spectral characteristics. The chemical shifts of the labeled carbons would be expected to align closely with those of their ¹²C counterparts in unlabeled pregabalin, with the key difference being the observability of these specific carbon signals in a ¹³C NMR experiment.

Table 1: Predicted ¹³C NMR Chemical Shifts for (S)-Pregabalin-13C3

Carbon PositionPredicted Chemical Shift (ppm)Rationale
Labeled Isobutyl Carbons~20-30Consistent with typical alkyl group shifts. The precise shifts would confirm the specific sites of the three ¹³C labels. libretexts.org
Carboxyl Carbon~170-180Characteristic of a carboxylic acid functional group. libretexts.org
Other Backbone Carbons~30-50Reflecting their positions within the amino acid-like structure.

This table is based on general principles of NMR spectroscopy and typical chemical shifts for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Metabolite Profiling and Elucidation using Labeled Tracers

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone of modern bioanalytical research. The use of (S)-Pregabalin-13C3 as a labeled tracer in conjunction with HRMS offers unparalleled advantages for metabolite profiling and elucidation. thermofisher.comuoa.gr

When (S)-Pregabalin-13C3 is introduced into a biological system, it follows the same metabolic pathways as the unlabeled drug. However, any metabolites formed from the labeled compound will retain the ¹³C atoms, resulting in a characteristic mass shift of +3 atomic mass units compared to the corresponding unlabeled metabolites. This mass difference allows for the unambiguous identification of drug-related metabolites amidst a complex background of endogenous molecules. researchgate.netsci-hub.se

Research has shown that pregabalin undergoes minimal metabolism in humans, with approximately 90-98% of the administered dose excreted unchanged in the urine. nih.govresearchgate.net However, a minor metabolite, the N-methylated derivative of pregabalin, has been identified. researchgate.net The use of (S)-Pregabalin-13C3 would facilitate the confirmation of this and any other potential minor metabolites by allowing researchers to specifically search for ion signals corresponding to the predicted masses of the labeled metabolites.

Table 2: Application of (S)-Pregabalin-13C3 in Metabolite Identification by HRMS

CompoundUnlabeled Mass (m/z)¹³C-Labeled Mass (m/z)Analytical Utility
(S)-Pregabalin159.23162.23Serves as an internal standard for accurate quantification of the parent drug. researchgate.netscribd.com
N-methyl-pregabalin173.26176.26The +3 mass shift allows for confident identification and differentiation from endogenous compounds. researchgate.net

The high mass accuracy of HRMS instruments enables the determination of the elemental composition of detected ions, further aiding in the structural elucidation of unknown metabolites. thermofisher.comnih.gov This capability, combined with the clear isotopic signature provided by (S)-Pregabalin-13C3, makes this approach a powerful strategy for comprehensive metabolite profiling in bioanalytical studies. The use of such labeled internal standards is a common practice in validated LC-MS/MS methods for the quantification of pregabalin in biological matrices like plasma and whole blood. researchgate.netnajah.eduresearchgate.net

Preclinical Research Applications of S Pregabalin 13c3 in Pharmacological and Metabolic Studies

In Vitro Metabolic Pathway Elucidation

In vitro models are fundamental to characterizing the metabolic fate of a drug candidate. The use of (S)-Pregabalin-13C3 in these systems offers significant advantages for elucidating metabolic pathways.

Application in Subcellular Fractions and Isolated Cell Culture Models

Subcellular fractions, such as liver microsomes, and isolated cell cultures, like hepatocytes, are standard in vitro tools for metabolism studies. nih.gov Microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, while hepatocytes provide a more complete system with both phase I and phase II metabolic enzymes and cellular transport mechanisms. nih.gov The use of (S)-Pregabalin-13C3 in these models allows researchers to incubate the labeled compound and subsequently analyze the formation of metabolites. The distinct isotopic signature of the metabolites derived from (S)-Pregabalin-13C3 simplifies their detection and differentiation from endogenous cellular components.

Identification of Novel Metabolites and Biotransformation Pathways using 13C-Labeling

The carbon-13 labeling in (S)-Pregabalin-13C3 is instrumental in identifying novel metabolites. While pregabalin (B1679071) is known to undergo minimal metabolism in humans, with approximately 98% of a dose recovered unchanged in the urine, the small percentage that is metabolized can be challenging to identify. europa.eueuropa.eueuropa.eumedsafe.govt.nz The major metabolite identified in urine is the N-methylated derivative, accounting for only 0.9% of the dose. europa.eueuropa.eueuropa.eu By using (S)-Pregabalin-13C3, any metabolites formed will carry the 13C label, making them readily distinguishable by mass spectrometry. This technique enhances the sensitivity and specificity of detection, aiding in the structural elucidation of minor or previously unknown biotransformation products.

In Vivo Pharmacokinetic and Metabolic Tracing in Animal Models

Animal models are indispensable for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. Isotope tracers like (S)-Pregabalin-13C3 are powerful tools in these in vivo studies.

Studies on Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodent and Non-Rodent Species using Isotope Tracers

ADME studies in animal models, such as mice, rats, and monkeys, provide comprehensive data on a drug's disposition. fda.gov Following administration of [14C]pregabalin in preclinical studies, urine was identified as the primary route of excretion. fda.gov In mice, rats, and monkeys, pregabalin has been shown to cross the blood-brain barrier. europa.eueuropa.eu The use of (S)-Pregabalin-13C3 allows for the precise tracing of the compound and its metabolites throughout the body over time. This enables the determination of key pharmacokinetic parameters.

ParameterMouseRatMonkey
Elimination Half-life (t½)3.4 hours3.9 hours5.8 hours
Absolute Oral Bioavailability94% (at 50 mg/kg)83% (at 50 mg/kg)93% (at 10 mg/kg)

Data derived from preclinical studies following intravenous and oral administration. fda.gov

Investigation of Stereoselective Pharmacokinetics and Metabolic Fate using Enantiomerically Pure Labeled Compounds

Pregabalin has a single stereogenic center, and its pharmacological activity resides primarily in the (S)-enantiomer. phmethods.net It is crucial to confirm that the inactive (R)-enantiomer is not formed in vivo through racemization. Preclinical studies using the enantiomerically pure (S)-pregabalin have shown no evidence of conversion to the (R)-enantiomer. europa.eueuropa.eueuropa.euphmethods.net The use of enantiomerically pure (S)-Pregabalin-13C3 allows for highly specific and sensitive tracking of the (S)-enantiomer. This confirms that the observed pharmacokinetic and metabolic profiles are solely attributable to the active enantiomer and that stereoselective metabolism or conversion is not a significant factor in its disposition.

Elucidation of Blood-Brain Barrier Penetration and Distribution Profiles in Preclinical Models

The ability of a drug to cross the blood-brain barrier (BBB) is paramount for its efficacy in treating central nervous system (CNS) disorders. Despite its low lipophilicity, pregabalin effectively penetrates the BBB. nih.gov Preclinical studies using in vitro models of the human BBB, such as the human brain capillary endothelial cell line (hCMEC/D3), have been instrumental in deciphering the transport mechanism.

Research indicates that pregabalin transport across the BBB is not passive but is mediated by a specific transporter. nih.govd-nb.info Studies have identified the L-type amino acid transporter 1 (LAT1, also known as SLC7A5) as the primary carrier responsible for the uptake of pregabalin into the brain. nih.govd-nb.info In experiments using hCMEC/D3 cells, the uptake of pregabalin was shown to be sodium-independent and saturable. nih.gov This transport was significantly inhibited by other large neutral amino acids and by specific inhibitors of the LAT1 transporter, such as JPH203. nih.gov Furthermore, silencing the gene for LAT1 with siRNA resulted in a 75% decrease in pregabalin uptake in these cells. nih.gov These findings confirm that LAT1 recognizes pregabalin as a substrate and facilitates its entry into the CNS. nih.govd-nb.info Preclinical studies in mice, rats, and monkeys have also confirmed that pregabalin crosses the blood-brain barrier. europa.eueuropa.eu The use of (S)-Pregabalin-13C3 allows for precise quantification in these models, helping to establish the kinetics of this transporter-mediated process.

Table 1: Kinetic Parameters of Pregabalin Uptake in BBB Models

Model System Transporter K_m (mM) Key Findings Reference
LAT1-transfected HEK293 cells LAT1 0.288 LAT1 overexpression significantly increased pregabalin uptake. nih.gov
hCMEC/D3 cells LAT1 0.854 Uptake was saturable and inhibited by LAT1 inhibitors. nih.gov

Use in Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in preclinical studies to visualize and quantify the distribution of a radiolabeled compound throughout the entire body. criver.comnih.govqps.com For a compound like pregabalin, a radiolabeled analogue (e.g., labeled with Carbon-14) is administered to animal models, typically rodents. wuxiapptec.com At various time points, the animals are euthanized and cryo-sectioned into thin slices. These slices are then exposed to a phosphor imaging plate, which captures the radiation emitted from the tissues, creating a detailed map of drug distribution. criver.com

QWBA studies provide comprehensive data on drug absorption, distribution, and elimination across all organs and tissues, which is crucial for interpreting pharmacology and toxicology findings. criver.comresearchgate.net This technique can visually confirm penetration of target tissues, such as the brain and spinal cord, and identify any potential for accumulation in non-target organs. wuxiapptec.comresearchgate.net The high-resolution images can be magnified to show distribution in fine structures. criver.com Data from QWBA is quantitative, providing tissue concentration data that is essential for calculating dosimetry for human radiolabeled studies. criver.com While (S)-Pregabalin-13C3 itself is not radiolabeled, QWBA studies with radiolabeled analogues like [¹⁴C]-pregabalin provide the foundational distribution data that can be correlated with quantitative concentration data obtained using (S)-Pregabalin-13C3 as an internal standard in LC-MS/MS-based tissue analyses.

Application in Mechanistic Pharmacological Research

Investigation of Molecular Target Interactions and Binding Kinetics (e.g., α2-δ subunit)

The therapeutic effects of pregabalin are mediated through its interaction with a specific molecular target. It binds with high affinity to the α2-δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels in the CNS. europa.eueuropa.eu (S)-Pregabalin-13C3 is instrumental in studies designed to quantify these binding interactions. Preclinical research has demonstrated that pregabalin is a potent and selective ligand for both the α2-δ type 1 and α2-δ type 2 subunits. drugbank.comnih.gov

Binding assays using radiolabeled pregabalin in various animal and human tissue preparations have been conducted to determine the binding affinity (K_D) and receptor density (B_max). For instance, studies using [³H]-pregabalin with porcine cerebral cortex membranes and recombinant human α2-δ subunits have established these key parameters. drugbank.com Autoradiographic analysis in mutant mice with a specific mutation (R217A) in the α2-δ type 1 protein confirmed that this subunit is the major binding site for pregabalin in key CNS regions like the neocortex, hippocampus, and spinal cord. nih.gov These fundamental binding studies show a high degree of specificity, as pregabalin did not show significant interaction with 38 other common receptors and ion channels. drugbank.com

Table 2: Binding Affinity of [³H]-Pregabalin to α2-δ Subunits

Membrane Preparation K_D (nM) B_max (fmol/mg protein) Reference
Porcine Cerebral Cortex 28.9 ± 4.0 1960 ± 190 drugbank.com
Recombinant Human α2-δ-1 31.0 ± 5.0 7900 ± 1100 drugbank.com
Recombinant Human α2-δ-2 49.3 ± 8.1 4800 ± 600 drugbank.com

Studies on Neurotransmitter Release Modulation in Preclinical Brain Models

Pregabalin's binding to the α2-δ subunit leads to a modulation of neuronal activity. The primary mechanism is a reduction in the influx of calcium into nerve terminals during depolarization. nih.gov This, in turn, reduces the release of several excitatory neurotransmitters, including glutamate (B1630785), noradrenaline, and substance P. avma.org

Preclinical studies using brain models, such as the calyx of Held synapse in mice, have directly investigated these effects. nih.govnih.gov In these experiments, the acute application of pregabalin was found to reduce the amplitude of excitatory postsynaptic currents (EPSCs) in a dose-dependent manner. nih.gov This effect was attributed to a presynaptic action, as pregabalin reduced the frequency of spontaneous neurotransmitter release events without altering their amplitude, indicating a lower probability of release. nih.gov By blocking Ca(v)2.1 channel-mediated currents, pregabalin effectively dampens excessive neuronal excitability, which is the basis for its therapeutic actions. nih.gov The use of (S)-Pregabalin-13C3 in conjunction with microdialysis and LC-MS/MS allows for precise correlation between drug concentration in specific brain regions and the corresponding changes in neurotransmitter levels.

Evaluation of Drug Interactions and Enzyme Induction/Inhibition in Preclinical Systems

An important aspect of preclinical evaluation is determining a drug's potential for pharmacokinetic interactions with other medications. (S)-Pregabalin undergoes negligible metabolism in humans, with over 98% of the drug excreted unchanged by the kidneys. europa.eueuropa.eunih.gov

Preclinical studies have confirmed that pregabalin is not subject to hepatic metabolism and does not induce or inhibit major liver enzyme systems like the cytochrome P450 (CYP450) family. nih.gov This lack of interaction with the CYP450 system means that pregabalin is unlikely to cause or be subject to pharmacokinetic drug-drug interactions mediated by these enzymes. nih.gov This metabolic profile simplifies its use in preclinical models, as its clearance is predictable and primarily dependent on renal function. (S)-Pregabalin-13C3 is used in these preclinical studies to accurately measure concentrations of the parent drug in plasma and urine, confirming its metabolic stability and lack of biotransformation.

Development of Novel Formulations for Enhanced Preclinical Delivery and Tracing

To optimize therapeutic effects and facilitate research, novel drug delivery systems for pregabalin are being explored in preclinical settings. These formulations aim to provide sustained release, improve bioavailability, or target specific sites. The use of (S)-Pregabalin-13C3 is essential for the pharmacokinetic analysis of these new systems, allowing for accurate tracing and quantification.

One example is the development of a polymeric nanocomposite (PG-PN) for oral delivery, using chitosan (B1678972) and hypromellose phthalate. mdpi.com In preclinical studies in Wistar rats, this nanocomposite formulation demonstrated different pharmacokinetic properties compared to free pregabalin, including altered distribution and clearance. mdpi.com Another approach involves the creation of controlled-release tablets, such as three-layered tablet systems, designed for once-a-day administration. dovepress.comnih.gov Pharmacokinetic studies of these formulations in beagles and humans have been conducted to compare their absorption profiles against immediate-release capsules. dovepress.comnih.gov These advanced formulations can be crucial in preclinical research for maintaining steady drug exposure in long-term efficacy models.

Table 3: Characteristics of a Novel Pregabalin Polymeric Nanocomposite (PG-PN)

Parameter Value Significance in Preclinical Models Reference
Particle Size 432 ± 20 nm Nanosize suitable for oral absorption and interaction with intestinal epithelium. mdpi.com
Zeta Potential +19.0 ± 0.9 mV Positive charge may enhance interaction with negatively charged cell membranes. mdpi.com
Shape Spherical Provides a larger surface area, potentially improving oral absorption. mdpi.com

Future Directions and Emerging Research Avenues for S Pregabalin 13c3

Integration with Multi-Omics Approaches in Preclinical Pharmacological Research

The integration of (S)-Pregabalin-13C3 into multi-omics workflows represents a significant step forward in preclinical pharmacological research. By combining genomics, proteomics, and metabolomics, researchers can gain a more holistic understanding of the systemic effects of pregabalin (B1679071). (S)-Pregabalin-13C3 serves as a crucial internal standard for quantifying pregabalin and its metabolites, ensuring the accuracy and reliability of data across these different analytical platforms. caymanchem.comglpbio.com

In these integrated studies, (S)-Pregabalin-13C3 allows for the precise tracking of pregabalin's metabolic fate, providing insights into how genetic variations (genomics) and subsequent protein expression changes (proteomics) influence its metabolism (metabolomics). This comprehensive approach can help identify novel biomarkers for drug efficacy and toxicity, and elucidate the mechanisms underlying inter-individual differences in drug response. nih.govresearchgate.net This knowledge is pivotal for the development of personalized medicine strategies. nih.gov

Advancements in Stable Isotope Resolved Metabolomics (SIRM) for Comprehensive Pathway Mapping

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope-labeled compounds like (S)-Pregabalin-13C3 to trace metabolic pathways. researchgate.netnih.govmq.edu.au Recent advancements in SIRM, coupled with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are enabling more comprehensive and dynamic mapping of metabolic networks. nih.govresearchgate.netnih.gov

By administering (S)-Pregabalin-13C3, researchers can follow the journey of the 13C atoms as they are incorporated into various downstream metabolites. researchgate.net This allows for the unambiguous identification and quantification of metabolic fluxes, providing a detailed picture of how pregabalin is processed in the body. researchgate.netresearchgate.net This approach is particularly valuable for:

Identifying previously unknown metabolic pathways. nih.govnih.gov

Understanding how diseases like cancer can alter drug metabolism. nih.govfrontiersin.org

Assessing the impact of co-administered drugs on pregabalin's metabolic fate.

The use of SIRM with (S)-Pregabalin-13C3 holds the promise of revolutionizing our understanding of drug metabolism and its role in both therapeutic efficacy and adverse effects. researchgate.netnih.gov

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Isotopic Analysis

The demand for more sensitive and high-throughput analytical methods for isotopic analysis is driving innovation in analytical platform development. For (S)-Pregabalin-13C3, this translates to the ability to detect and quantify the compound and its labeled metabolites at even lower concentrations and in smaller sample volumes. oup.com

Key advancements include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high separation efficiency and sensitivity for the analysis of complex biological samples. ous-research.no

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers provide the mass accuracy and resolution needed to differentiate between various isotopologues. oup.comnih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This method is particularly useful for analyzing small volumes of samples with high efficiency. oup.com

Automated Sample Preparation: Robotic systems are being employed to increase the throughput of sample processing, which is crucial for large-scale metabolomics studies. ous-research.no

These technological advancements are making the analysis of (S)-Pregabalin-13C3 faster, more accurate, and more accessible for a wider range of research applications. cerilliant.com

Expanding Applications in Forensic and Toxicology Research Method Development

(S)-Pregabalin-13C3 is an indispensable tool in forensic and toxicology research, primarily used as an internal standard for the accurate quantification of pregabalin in biological samples. caymanchem.comglpbio.com The development of robust and reliable analytical methods is crucial in these fields for applications such as post-mortem toxicology, human performance testing, and therapeutic drug monitoring. hpst.cz

The use of (S)-Pregabalin-13C3 as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) helps to correct for variations in sample preparation and instrument response, ensuring the accuracy of the results. caymanchem.comglpbio.com This is particularly important in forensic cases where precise quantification can have significant legal implications.

Emerging trends in this area include the development of high-throughput screening methods that can rapidly analyze a large number of samples for the presence of pregabalin and other drugs of abuse. cerilliant.com The stability and known isotopic enrichment of (S)-Pregabalin-13C3 make it an ideal calibrant and internal standard for these demanding applications. cerilliant.comnajah.edu

Potential for Derivatization to Other Isotopic Variants for Specific Research Needs

While (S)-Pregabalin-13C3 is a valuable tool, there is potential for its derivatization to other isotopic variants to meet specific research needs. For example, the synthesis of deuterated (2H) or nitrogen-15 (B135050) (15N) labeled pregabalin could provide complementary information in metabolic studies. google.com

Different isotopic labels can be used in combination to perform dual-labeling experiments, allowing for the simultaneous tracing of different parts of the molecule or the study of intermolecular interactions. The choice of isotope can also be tailored to the specific analytical technique being used, as some isotopes may provide better sensitivity or resolution on certain instruments. researchgate.net

The ability to create a suite of isotopically labeled pregabalin variants would provide researchers with a versatile toolkit for investigating the multifaceted pharmacological and metabolic properties of this important drug.

Q & A

Basic: What synthetic strategies ensure high isotopic purity of (S)-Pregabalin-13C3?

Methodological Answer:
Synthesis typically involves incorporating ¹³C-labeled precursors (e.g., ¹³C3-acetylene or ¹³C3-malonate esters) into the pregabalin backbone. Isotopic purity is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). To minimize isotopic dilution, reactions must use stoichiometrically controlled conditions and purified intermediates. Chiral resolution techniques (e.g., enzymatic kinetic resolution or chiral chromatography) are applied post-synthesis to isolate the (S)-enantiomer .

Basic: How do researchers validate isotopic purity and enantiomeric excess in (S)-Pregabalin-13C3?

Methodological Answer:
Isotopic purity is quantified using LC-MS or GC-MS with isotopic ratio analysis, comparing ¹³C3 peaks to unlabeled analogs. Enantiomeric excess is determined via chiral HPLC with polarimetric detection or by derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by ¹H-NMR analysis. Internal standards like (±)-Pregabalin-13C3 ensure calibration accuracy .

Basic: What statistical frameworks are recommended for analyzing isotope-enriched pharmacokinetic data?

Methodological Answer:
Non-linear mixed-effects modeling (NONMEM) or Bayesian hierarchical models account for variability in tracer distribution and metabolism. Precision metrics (e.g., coefficient of variation) should align with instrument limits, as per NIH guidelines. Data must be reported to ≤3 significant figures unless justified by instrument precision .

Advanced: How to design isotope-tracking studies for (S)-Pregabalin-13C3 metabolism in preclinical models?

Methodological Answer:
Use a crossover design with labeled vs. unlabeled cohorts to control for biological variability. Dose-response studies should include time-course sampling (plasma, tissues) analyzed via LC-HRMS. Employ stable isotope-resolved metabolomics (SIRM) to map ¹³C incorporation into metabolites. Ensure adherence to NIH preclinical reporting standards for reproducibility .

Advanced: How to resolve contradictions between in vitro binding assays and in vivo efficacy data?

Methodological Answer:
Apply triangulation by cross-validating results with orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding). Investigate confounding factors like protein binding in vitro or blood-brain barrier penetration in vivo. Use multivariate regression to identify covariates (e.g., pH, temperature) affecting discrepancies .

Advanced: What chiral separation techniques optimize enantiomeric purity for (S)-Pregabalin-13C3?

Methodological Answer:
Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve baseline separation. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer. Monitor enantiomeric excess via circular dichroism or chiral derivatization GC-MS .

Advanced: What ethical frameworks govern handling Schedule V compounds like (S)-Pregabalin-13C3?

Methodological Answer:
In the U.S., researchers must comply with DEA Schedule V protocols for storage, disposal, and usage logs. Institutional Review Boards (IRBs) require justification for human studies, emphasizing risk-benefit analysis. Data sharing must anonymize patient identifiers to comply with GDPR or HIPAA .

Advanced: How to reconcile open-data mandates with patient privacy in clinical trials involving (S)-Pregabalin-13C3?

Methodological Answer:
Implement de-identification via k-anonymity or differential privacy algorithms. Use controlled-access repositories (e.g., EGA, dbGaP) with data use agreements. Include explicit consent clauses for data sharing during IRB approval, following Charité’s guidance on pseudonymization .

Advanced: What protocols optimize sample preparation for trace-level detection of (S)-Pregabalin-13C3?

Methodological Answer:
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) enhances recovery from biological matrices. For LC-MS, derivatize with dansyl chloride to improve ionization efficiency. Validate recovery rates (≥85%) and matrix effects using isotopically labeled internal standards .

Advanced: How to assess long-term stability of (S)-Pregabalin-13C3 under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis. Monitor degradation products (e.g., 4,5-dehydro derivatives) and isotopic integrity. Compare to real-time stability data stored at -80°C. Use Arrhenius modeling to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.